Home > Products > Screening Compounds P56754 > 5-Acetyl-4-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile
5-Acetyl-4-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile -

5-Acetyl-4-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile

Catalog Number: EVT-5055781
CAS Number:
Molecular Formula: C23H17Cl3N2O2S
Molecular Weight: 491.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Compound Description: This compound is a novel sulfur-containing 1,4-dihydropyridine derivative. In in vivo studies on rats with tetrachloromethane-induced acute liver damage, this compound displayed significant hepatoprotective activity. This was evidenced by lower levels of total bilirubin, alanine aminotransferases, aspartate aminotransferases, thymol turbidity, and alkaline phosphatase in the blood of rats treated with this compound, compared to a control group. []

Relevance: Both this compound and the target compound, 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, share a core 1,4-dihydropyridine structure with a 4-chlorophenyl substituent at the 4-position and a sulfur-containing side chain at the 6-position. [] The variation lies in the substituents at the 3-position and the specific structure of the sulfur-containing side chains.

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mar-040)

Compound Description: This compound is a novel 1,4-dihydropyridine derivative categorized as "partially hydrogenated mar-040 pyridines". It exhibited significant anti-inflammatory activity in a formalin-induced paw oedema test in white rats. Remarkably, it showed 33-fold greater efficacy than indomethacin, 26-fold greater than sodium diclofenac, 25-fold greater than meloxicam, and 30-fold greater than sodium metamizole in reducing paw edema. []

Relevance: This compound, similar to 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, possesses a 1,4-dihydropyridine core. [] They both have sulfur-containing side chains at the 6-position and an amide group in the side chain. Differences arise in the substituents at the 4-position (furyl vs. 4-chlorophenyl) and the specific side chains attached to the dihydropyridine core.

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]benzoate (mar-037)

Compound Description: This is another novel 1,4-dihydropyridine derivative, designated as "mar-037 pyridines". Similar to the previous compound, it demonstrated significant anti-inflammatory activity in the formalin-induced paw oedema test in white rats, surpassing the efficacy of reference drugs by 17 to 23-fold. []

Relevance: Like 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, this compound features a 1,4-dihydropyridine core with a sulfur-containing side chain at the 2-position and an amide group within the side chain. [] They differ in the substituents at the 4-position (furyl vs. 4-chlorophenyl), the position of the sulfur-containing side chain (2-position vs. 6-position), and the detailed structure of the side chains.

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mаr-014)

Compound Description: Belonging to the 1,4-dihydropyridine family, this compound (mаr-014) showed notable anti-inflammatory activity in the formalin-induced paw oedema test in white rats. It displayed 2.7-fold greater efficacy compared to reference anti-inflammatory drugs. []

Relevance: Sharing the core 1,4-dihydropyridine structure with 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, this compound also features a sulfur-containing side chain at the 6-position and an amide group in the side chain. [] The key structural distinctions lie in the substituents at the 4-position (furyl vs. 4-chlorophenyl) and the detailed structure of the side chains attached to the dihydropyridine core.

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (mar-033)

Compound Description: This compound, a 1,4-dihydropyridine derivative designated as "mar-033", exhibited a 2.7-fold increase in efficacy compared to reference anti-inflammatory drugs in the formalin-induced paw oedema test in white rats. []

Relevance: This compound and 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile share the 1,4-dihydropyridine core, both possessing a sulfur-containing side chain and an amide group within the side chain. [] They differ in the substituents at the 4-position (furyl vs. 4-chlorophenyl), the position of the sulfur-containing side chain (2-position vs. 6-position), and the specific structure of the side chains.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

Compound Description: This novel dihydropyridine derivative (as-262) exhibited substantial analgesic activity in the hot plate test in rats. At a dose of 5 mg/kg, it was 2.03 times more effective than the reference drug, metamizole sodium. []

Relevance: This compound shares a 1,4-dihydropyridine core with 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile. [] Both compounds feature a sulfur-containing side chain at the 6-position and an amide group within the side chain. Differences arise in the substituents at the 4-position (furyl vs. 4-chlorophenyl), the 3-position substituent (carboxylate vs. nitrile), and the detailed structure of the sulfur-containing side chains.

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

Compound Description: This dihydropyridine derivative (d02-138) demonstrated significant analgesic activity in the hot plate test in rats, exhibiting 1.9 times greater efficacy than the reference drug, metamizole sodium, at a dose of 5 mg/kg. []

Relevance: Sharing the 1,4-dihydropyridine core with 5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, this compound features a sulfur-containing side chain at the 2-position and an amide group in the side chain. [] The key distinctions reside in the substituents at the 4-position (furyl vs. 4-chlorophenyl), the position of the sulfur-containing side chain (2-position vs. 6-position), and the detailed structure of the side chains attached to the dihydropyridine core.

Properties

Product Name

5-Acetyl-4-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile

IUPAC Name

5-acetyl-4-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile

Molecular Formula

C23H17Cl3N2O2S

Molecular Weight

491.8 g/mol

InChI

InChI=1S/C23H17Cl3N2O2S/c1-12-21(13(2)29)22(14-3-5-15(24)6-4-14)18(10-27)23(28-12)31-11-20(30)17-8-7-16(25)9-19(17)26/h3-9,22,28H,11H2,1-2H3

InChI Key

JVLWPTHDRCXADZ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=C(C=C3)Cl)C(=O)C

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=C(C=C3)Cl)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.